N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide
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Overview
Description
N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine group and an isonicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-ketoesters and amidines under controlled conditions.
Substitution with Pyrrolidine: The pyrimidine ring is then functionalized with a pyrrolidine group through nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group.
Attachment of Isonicotinamide: The final step involves the coupling of the pyrimidine derivative with isonicotinamide, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Pyrrolidine in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and pyrrolidine rings allow the compound to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like 4-(pyrrolidin-1-yl)benzonitrile and pyrrolidine-2,5-diones.
Pyrimidine Derivatives: Compounds such as 2,4-diaminopyrimidine and 5-fluorouracil.
Isonicotinamide Derivatives: Compounds like isoniazid and nicotinamide.
Uniqueness
N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both pyrrolidine and pyrimidine rings, along with the isonicotinamide moiety, allows for diverse interactions with molecular targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-12-10-15(21-8-2-3-9-21)20-14(19-12)11-18-16(22)13-4-6-17-7-5-13/h4-7,10H,2-3,8-9,11H2,1H3,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSHHBYTUXULRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=CC=NC=C2)N3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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